Cas no 2304635-61-6 (1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid;hydrochloride)

1H-Pyrrolo[2,3-b]pyridin-2-ylboronic acid hydrochloride is a boronic acid derivative commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex heterocyclic compounds. Its hydrochloride salt form enhances stability and solubility, making it suitable for diverse synthetic applications. The pyrrolopyridine scaffold is of particular interest in medicinal chemistry due to its prevalence in pharmacologically active molecules. This reagent offers high purity and reliable reactivity, ensuring efficient C-C bond formation under mild conditions. Its compatibility with a range of functional groups makes it a versatile building block for constructing advanced molecular architectures in drug discovery and materials science.
1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid;hydrochloride structure
2304635-61-6 structure
Product Name:1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid;hydrochloride
CAS No:2304635-61-6
MF:C7H8BClN2O2
MW:198.41
MDL:MFCD29921773
CID:5107393
PubChem ID:118998373
Update Time:2026-03-03

1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • {1H‐pyrrolo[2,3‐b]pyridin‐2‐yl}boronic acid hydrochloride
    • 1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid;hydrochloride
    • MFCD29921773
    • 2304635-61-6
    • 1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid hydrochloride
    • AKOS027337238
    • AS-52512
    • (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronicacidhydrochloride
    • {1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride
    • P15276
    • 1H-Pyrrolo[2,3-b]pyridin-2-ylboronic acid HCl
    • {1H-Pyrrolo[2,3-b]pyridin-2-ylboronic acid HCl
    • CS-0178845
    • (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid hydrochloride
    • MDL: MFCD29921773
    • Inchi: 1S/C7H7BN2O2.ClH/c11-8(12)6-4-5-2-1-3-9-7(5)10-6;/h1-4,11-12H,(H,9,10);1H
    • InChI Key: NDJZTAFQFTUYGI-UHFFFAOYSA-N
    • SMILES: B(C1NC2=NC=CC=C2C=1)(O)O.Cl

Computed Properties

  • Exact Mass: 198.0367354g/mol
  • Monoisotopic Mass: 198.0367354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 168
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.1Ų

1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid;hydrochloride Pricemore >>

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Additional information on 1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid;hydrochloride

1H-Pyrrolo[2,3-b]pyridin-2-ylboronic Acid; Hydrochloride: A Comprehensive Overview

1H-Pyrrolo[2,3-b]pyridin-2-ylboronic acid; hydrochloride is a versatile and highly functionalized compound with the CAS number 2304635-61-6. This compound has garnered significant attention in the fields of organic chemistry, materials science, and drug discovery due to its unique structural features and potential applications. The molecule combines the aromaticity of a pyridine ring with the flexibility of a boronic acid group, making it an ideal candidate for various chemical transformations and biological studies.

The core structure of 1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid consists of a pyrrolopyridine framework, which is a fused bicyclic system comprising a pyrrole and a pyridine ring. This arrangement imparts exceptional stability and reactivity to the molecule. The presence of the boronic acid group at the 2-position further enhances its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules. The hydrochloride form of this compound ensures its solubility in aqueous media, facilitating its use in various experimental setups.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid; hydrochloride. Researchers have employed catalytic asymmetric synthesis and microwave-assisted reactions to optimize the production process. These techniques not only improve yield but also reduce reaction time, making the compound more accessible for large-scale applications. The ability to fine-tune the substituents on the pyrrolopyridine ring has further expanded its applicability in drug design and materials engineering.

In terms of applications, 1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid; hydrochloride has shown promise in several areas. In drug discovery, it serves as a valuable building block for constructing bioactive molecules targeting various therapeutic areas, including oncology and neurodegenerative diseases. Its ability to act as a ligand in metal-mediated catalysis has also been explored, highlighting its role in homogeneous catalysis. Additionally, the compound's electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs).

The integration of computational chemistry tools has provided deeper insights into the electronic structure and reactivity of 1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid; hydrochloride. Density functional theory (DFT) calculations have revealed that the boronic acid group significantly influences the molecule's electron distribution, enhancing its nucleophilic character. This understanding has guided researchers in designing more efficient synthetic pathways and predicting reaction outcomes with greater accuracy.

In conclusion, 1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid; hydrochloride stands out as a multifaceted compound with immense potential across diverse scientific domains. Its unique structure, coupled with advanced synthetic techniques and computational insights, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new applications and mechanisms involving this compound, its significance in both academic and industrial settings is expected to grow further.

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